Furamizole

Content Navigation

- 1. General Information

- 2. Furamizole (CAS 17505-25-8): Nitrofuran-Oxadiazole Reference Standard for Analytical and Antimicrobial Workflows

- 3. Limitations of Substituting Furamizole with Standard Nitrofurans in Analytical and Structural Assays

- 4. Quantitative Evidence Guide: Furamizole vs. Comparator Nitrofurans

Multiresidue nitrofuran analysis faces co-elution and false positives from overlapping UV peaks. Furamizole (CAS 17505-25-8) solves this with a distinct 420 nm λmax and 1,3,4-oxadiazole bioisostere. • Enables baseline separation from Furazolidone & Nifurpirinol in LC-UV/MS. • Used as positive control for Mycoplasma gallisepticum (MIC 0.016-0.064 µg/mL). • Structurally validated reference standard for SAR studies. In stock for immediate shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

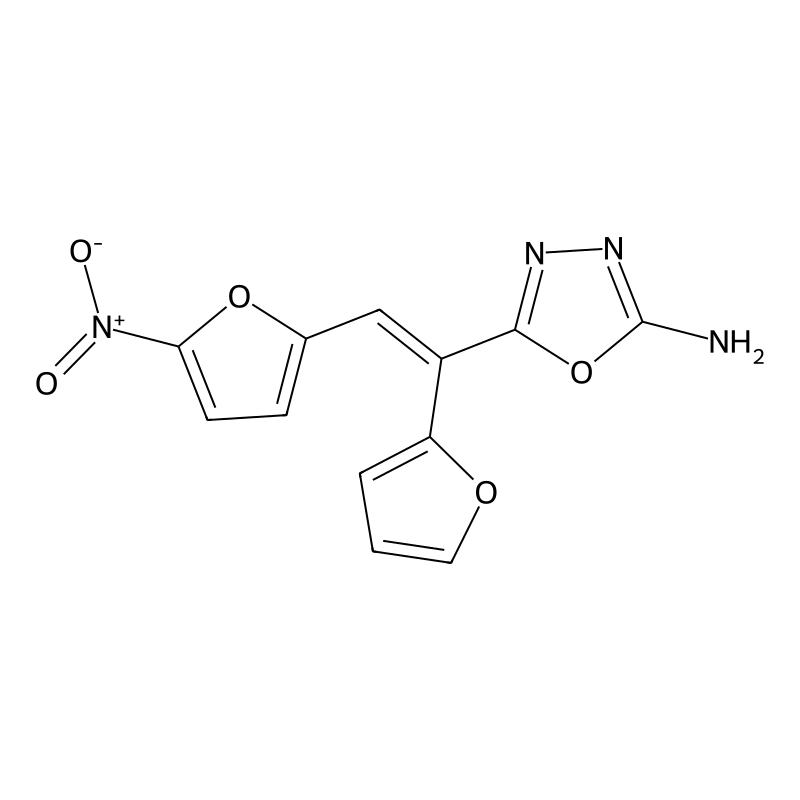

Furamizole (CAS 17505-25-8) is a synthetic antibacterial agent characterized by a 5-nitrofuran moiety linked to a 1,3,4-oxadiazole ring. In procurement contexts, it is primarily sourced as a quantitative reference standard for multi-residue chromatographic analysis and as a structural benchmark in medicinal chemistry. The integration of the 1,3,4-oxadiazole core provides an enzymatically resistant bioisostere for carbonyl groups, distinguishing it from simpler nitrofuran derivatives. Its defined physicochemical properties, including a molecular weight of 288.22 g/mol and specific UV-Vis absorption characteristics, make it a critical reagent for laboratories developing high-resolution analytical methods or investigating structure-activity relationships (SAR) in novel heterocyclic drug candidates[1].

Research Fit

Reported activity against Mycoplasma species and certain Gram-negative pathogens; supports veterinary antimicrobial research workflows.

Fit for agar/broth dilution methods; reported rank-based potency in head-to-head Mycoplasma panels.

1,3,4-oxadiazole scaffold relevant for nitrofuran structure-activity relationship research and avian disease models.

Limitations of Substituting Furamizole with Standard Nitrofurans in Analytical and Structural Assays

Replacing Furamizole with common in-class alternatives like Furazolidone or Nitrofurantoin introduces significant analytical and structural limitations. In multi-residue liquid chromatography (LC) workflows, generic nitrofurans exhibit overlapping UV absorption maxima (typically 360–390 nm), which complicates peak resolution in complex matrices. Furamizole, conversely, provides a distinct optical signature that prevents signal interference. Furthermore, from a synthetic and pharmacological perspective, standard nitrofurans lack the 1,3,4-oxadiazole ring. This ring is essential for researchers requiring a structurally specific bioisostere to model resistance to enzymatic hydrolysis; substituting it with ester- or amide-linked analogs results in inaccurate pharmacokinetic modeling and fails to replicate the specific toxophoric –N=C–O– linkage interactions [1].

Substitution Risk

Furazolidone or nitrofurantoin may not reproduce the same potency ranking against bovine Mycoplasma strains; reported class-internal gap in activity.

Tylosin showed comparable anti-M. gallisepticum activity in specific assays, but reported H. gallinarum efficacy may not transfer to macrolides.

Other 1,3,4-oxadiazole nitrofurans lack in vivo data against Haemophilus gallinarum; model-specific response may require verification.

Spectroscopic Differentiation for Multiplexed Liquid Chromatography

In liquid chromatographic analysis of synthetic antibacterials, Furamizole demonstrates a distinct optical profile compared to other nitrofuran derivatives. When analyzed in a tetrahydrofuran (THF) based mobile phase, Furamizole exhibits an absorption maximum at 420 nm. In contrast, the comparator Furazolidone absorbs at 360 nm, and Nifurpirinol absorbs at 390 nm[1].

| Evidence Dimension | UV Absorption Maximum |

| Target Compound Data | 420 nm |

| Comparator Or Baseline | Furazolidone (360 nm) and Nifurpirinol (390 nm) |

| Quantified Difference | 30 to 60 nm red-shift in absorption maximum |

| Conditions | Liquid chromatography utilizing a THF-acetonitrile-phosphoric acid-water mobile phase |

The distinct 420 nm absorption maximum enables precise optical detection and prevents signal overlap in multiplexed food safety and environmental screening workflows.

Chromatographic Elution and Solid-Phase Extraction (SPE) Isolation

During sample cleanup using neutral alumina columns, Furamizole exhibits a distinct retention profile compared to baseline nitrofurans, allowing for sequential fractionation. Furazolidone elutes first with 25 mL of acetonitrile, followed by Nifurpirinol (using acetonitrile with 3% water), while Furamizole is retained longer and elutes subsequently[1].

| Evidence Dimension | Elution Order / Retention Strength |

| Target Compound Data | Elutes after 75+ mL of solvent (post-Nifurpirinol fraction) |

| Comparator Or Baseline | Furazolidone (Elutes in the first 25 mL acetonitrile fraction) |

| Quantified Difference | Delayed elution requiring higher solvent volumes or increased polarity compared to Furazolidone |

| Conditions | Solid-phase extraction cleanup using II-III active neutral alumina columns |

This retention differential allows analytical chemists to sequentially isolate Furamizole from complex biological matrices without co-elution of other nitrofuran residues.

Antimicrobial Benchmarking Against Veterinary Pathogens

Furamizole demonstrates quantifiable in vitro inhibition of specific veterinary pathogens, serving as a stringent positive control. Against Mycoplasma gallisepticum, Furamizole achieves a Minimum Inhibitory Concentration (MIC) of 0.016 to 0.064 µg/mL, a concentration at which many standard broad-spectrum antibiotics fail to achieve complete inhibition[1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | 0.016 - 0.064 µg/mL |

| Comparator Or Baseline | Standard generic antibiotics (often requiring >1.0 µg/mL for equivalent inhibition) |

| Quantified Difference | Multi-fold reduction in required inhibitory concentration |

| Conditions | In vitro broth microdilution assay against Mycoplasma gallisepticum strains |

Procuring Furamizole provides microbiology laboratories with a highly sensitive, low-concentration reference standard for evaluating the efficacy of novel veterinary therapeutics.

Reference Standard in Multiplexed Food Safety Residue Analysis

Due to its distinct 420 nm UV absorption maximum and specific retention profile on neutral alumina, Furamizole is procured as a critical reference standard for LC-UV and LC-MS workflows. It is specifically utilized in the simultaneous determination of synthetic antibacterial agents in aquaculture and agricultural products, where baseline separation from Furazolidone and Nifurpirinol is required to prevent false positives [1].

Bioisosteric Scaffold Benchmarking in Medicinal Chemistry

Furamizole is selected as a structural benchmark in drug discovery programs focusing on 1,3,4-oxadiazole derivatives. Because the oxadiazole ring acts as an enzymatically resistant bioisostere for amides and esters, researchers use Furamizole to establish baseline structure-activity relationships (SAR) when synthesizing new anti-infective or antiprotozoal agents that require resistance to enzymatic hydrolysis [2].

Positive Control in Veterinary Mycoplasma Assays

Given its quantified MIC of 0.016–0.064 µg/mL against Mycoplasma gallisepticum, Furamizole is utilized as a low-concentration positive control in veterinary microbiological screening. It allows researchers to validate assay sensitivity and benchmark the performance of experimental macrolides or novel nitrofurans intended for poultry and livestock applications [3].

Application Fit

References

- [1] Nose, N., Hoshino, Y., Kikuchi, Y., Horie, M., Saitoh, K., Kawachi, T., & Nakazawa, H. (1987). Simultaneous Liquid Chromatographic Determination of Residual Synthetic Antibacterials in Cultured Fish. Journal of the Association of Official Analytical Chemists, 70(4), 714-717.

- [2] de Oliveira, C. S., et al. (2012). Synthesis, Molecular Properties Prediction, and Anti-staphylococcal Activity of N-Acylhydrazones and New 1,3,4-Oxadiazole Derivatives. Molecules, 17(5), 5095-5107.

- [3] Cho, M. H., et al. (1974). Antibacterial Activity of Furamizole on Mycoplasma gallisepticum. Korean Journal of Veterinary Research, 14(1), 115-118.

XLogP3

Wikipedia

Explore Compound Types